molecular formula C11H10N2O3S B12458048 Benzenesulfonamide, 4-(2-furanylmethyleneamino)-

Benzenesulfonamide, 4-(2-furanylmethyleneamino)-

Katalognummer: B12458048
Molekulargewicht: 250.28 g/mol
InChI-Schlüssel: SZWNSGUZUXWIOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE typically involves the condensation of 2-furaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the Schiff base . The general reaction scheme is as follows:

2-furaldehyde+4-aminobenzenesulfonamide4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE\text{2-furaldehyde} + \text{4-aminobenzenesulfonamide} \rightarrow \text{4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE} 2-furaldehyde+4-aminobenzenesulfonamide→4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-[(FURAN-2-YLMETHYL)AMINO]BENZENESULFONAMIDE.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in regulating pH in tumor cells, which is essential for their survival and proliferation. By inhibiting CA IX, this compound can disrupt the pH balance in tumor cells, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(E)-(THIOPHEN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    4-[(E)-(PYRIDIN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]BENZENESULFONAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .

Eigenschaften

Molekularformel

C11H10N2O3S

Molekulargewicht

250.28 g/mol

IUPAC-Name

4-(furan-2-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C11H10N2O3S/c12-17(14,15)11-5-3-9(4-6-11)13-8-10-2-1-7-16-10/h1-8H,(H2,12,14,15)

InChI-Schlüssel

SZWNSGUZUXWIOT-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.